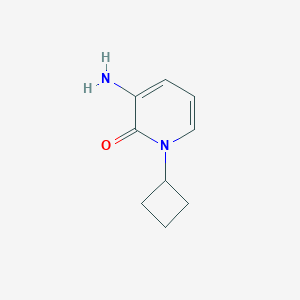

3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

3-amino-1-cyclobutylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFFZPVZESIPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC=C(C2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with an appropriate amine, followed by cyclization and reduction steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 3-amino-1-cyclobutyl-1,2-dihydropyridin-2-one exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound has been shown to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Case Study : In a study published in Neuropharmacology, the compound demonstrated a significant reduction in neuronal apoptosis in models of neurodegeneration, suggesting its potential as a therapeutic agent for neuroprotection .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

In vitro studies have indicated that the compound selectively targets cancer cells while sparing normal cells, highlighting its potential as a lead compound in cancer therapy.

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited pro-inflammatory cytokines in macrophages, suggesting its utility in managing conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at the N1 position significantly impacts molecular properties. Key analogs include:

*Estimated based on structural similarity.

- Cyclobutyl vs. This may enhance binding specificity in biological targets but could also reduce solubility due to increased hydrophobicity.

Amino Group Position

The amino group’s position (C3 vs. C5) alters electronic and steric properties:

- C3-Amino Derivatives (e.g., the main compound and ): The amino group at C3 may participate in intramolecular hydrogen bonding with the carbonyl oxygen at C2, stabilizing the dihydropyridinone ring. This could enhance thermal stability compared to C5-amino analogs.

- C5-Amino Derivatives (e.g., ): The amino group at C5 may increase electron density at the pyridinone ring, altering reactivity in substitution or cross-coupling reactions. However, the discontinued status of suggests challenges in synthesis or stability.

Physicochemical and Commercial Considerations

Biological Activity

3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a chemical compound with significant potential in various biological applications. With the molecular formula and a molecular weight of approximately 164.21 g/mol, this compound has been the subject of research due to its unique structural features and biological interactions.

The compound is synthesized through a cyclization process involving cyclobutanone and an appropriate amine, followed by reduction steps. Its chemical reactivity includes oxidation, reduction, and substitution reactions, which are crucial for its biological activity and interaction with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, although detailed pathways remain subjects of ongoing research. The compound's mechanism may involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that could affect cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

A study explored the compound's effects on prostate cancer cell lines (LNCaP). The results demonstrated significant inhibition of androgen receptor-mediated transcription at concentrations as low as 5 μM, suggesting its potential as an antiandrogen agent .

Antimicrobial Properties

The compound has shown promise in microbiological studies where it was tested against various bacterial strains. The findings indicated that it could inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one | Cyclopropyl group | Moderate anticancer activity |

| 3-Amino-1-cyclohexyl-1,2-dihydropyridin-2-one | Cyclohexyl group | Higher enzyme inhibition |

This table highlights how variations in structure can influence biological properties.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

-

Prostate Cancer Study :

- Objective : To assess the antiandrogenic effects.

- Method : Treatment of LNCaP cells with varying concentrations.

- Results : Up to 90% inhibition of PSA expression at 5 μM concentration.

-

Microbial Inhibition Study :

- Objective : To evaluate antimicrobial efficacy.

- Method : Testing against Gram-positive and Gram-negative bacteria.

- Results : Significant growth inhibition observed at low concentrations.

Future Directions

Ongoing research aims to explore:

- The detailed mechanism behind its interaction with specific enzymes and receptors.

- The potential for developing derivatives with enhanced biological activity.

- Clinical applications based on its promising anticancer and antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one?

- The compound can be synthesized via cyclization reactions using cyclobutyl-containing precursors. Typical methods involve reacting substituted pyridinones with cyclobutylamine derivatives under reflux conditions. Reaction parameters such as solvent polarity, temperature (optimized at 80–100°C), and catalysts (e.g., palladium or acid/base systems) significantly influence yield . Characterization via NMR spectroscopy (¹H/¹³C) and HRMS is critical to confirm structural integrity .

Q. How does the cyclobutyl substituent influence the compound’s electronic and steric properties?

- The cyclobutyl group introduces steric hindrance due to its non-planar structure, potentially restricting rotational freedom in the molecule. Electronically, it may alter electron density distribution in the pyridinone ring, affecting reactivity in hydrogen bonding or π-π stacking interactions. Computational studies (DFT) or X-ray crystallography (using SHELX for refinement) are recommended to validate these effects .

Q. What biological targets are associated with this compound?

- Similar dihydropyridinones interact with enzymes (e.g., kinases) or receptors via hydrogen bonding (amine group) and hydrophobic interactions (cyclobutyl). Target identification often involves fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Systematic optimization includes:

- Temperature : Higher temperatures (e.g., 100°C) may accelerate cyclization but risk side reactions.

- pH : Neutral or mildly acidic conditions stabilize intermediates.

- Catalysts : Palladium-based catalysts enhance regioselectivity in cyclobutyl incorporation .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of cyclobutyl precursors.

Q. What experimental strategies resolve contradictions in reported biological activities of dihydropyridinone derivatives?

- Discrepancies may arise from substituent variations (e.g., trifluoroethyl vs. methyl groups). To reconcile

- Perform head-to-head comparisons under standardized assay conditions.

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters.

- Analyze structure-activity relationships (SAR) using X-ray co-crystallography to visualize binding modes .

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?

- Molecular dynamics (MD) simulations model membrane permeability (logP) and bioavailability. Tools like SwissADME predict metabolic stability by identifying vulnerable sites (e.g., amine group oxidation). Docking studies (AutoDock Vina) prioritize target enzymes for experimental validation .

Q. What are the challenges in characterizing dihydropyridinone derivatives with complex substitution patterns?

- NMR limitations : Overlapping signals from cyclobutyl protons require advanced techniques (e.g., COSY, NOESY).

- Crystallization : Bulky substituents hinder crystal formation; microbatch crystallization under oil or seeding strategies may help.

- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization distinguishes isotopic patterns in halogenated analogs .

Q. How does the amino group at position 3 impact the compound’s reactivity in nucleophilic substitution reactions?

- The electron-donating amino group activates the pyridinone ring for electrophilic attacks. For example, it facilitates Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies (monitored via LC-MS) reveal rate enhancements compared to non-aminated analogs .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times and improve yield .

- Characterization : Combine XRD (SHELXL refinement) with solid-state NMR for ambiguous cases .

- Biological assays : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.